molecular formula C13H16N4O B2802829 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1017488-03-7

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2802829
CAS No.: 1017488-03-7
M. Wt: 244.298
InChI Key: YAIDZUCUAHLHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazole ring substituted with methyl groups at the 3 and 5 positions, and an acetamide group linked to a pyridine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,5-dimethyl-1H-pyrazole and pyridin-2-ylmethylamine.

  • Reaction Steps: The pyrazole is first activated, often through halogenation, to introduce a reactive site. Subsequently, the activated pyrazole is reacted with pyridin-2-ylmethylamine under suitable conditions to form the acetamide linkage.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes to optimize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or chromium-based reagents.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, depending on the desired substitution pattern

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the pyrazole and pyridine rings

  • Reduction products: Reduced forms of the compound, often with altered functional groups

  • Substitution products: Substituted pyrazole and pyridine derivatives

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its pyrazole and pyridine functionalities make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: Pyrazole derivatives are known for their biological activity. This compound, in particular, has been studied for its potential antileishmanial and antimalarial properties.

Medicine: Research has explored the compound's potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of parasitic infections.

Industry: The compound is used in the production of various chemical products, including dyes, pigments, and corrosion inhibitors. Its stability and reactivity make it suitable for a range of industrial applications.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The pyridine ring may participate in π-π interactions or hydrogen bonding, enhancing the compound's binding affinity. The exact molecular pathways and targets depend on the biological context and the specific application.

Comparison with Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

  • Hydrazine-coupled pyrazole derivatives

Uniqueness: Compared to similar compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide stands out due to its specific substitution pattern and the presence of the acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10-7-11(2)17(16-10)9-13(18)15-8-12-5-3-4-6-14-12/h3-7H,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIDZUCUAHLHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.